![molecular formula C21H39NO4 B14798234 (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, an amide linkage, and a long-chain unsaturated fatty acid. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of a hydroxy acid with an unsaturated fatty acid, followed by amide formation through a coupling reaction. The reaction conditions often require the use of catalysts, such as N,N’-dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and amide linkage allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-hydroxy-2-[[(E)-hexadec-9-enoyl]amino]propanoic acid: Similar structure with a shorter fatty acid chain.
(2S)-3-hydroxy-2-[[(E)-dodec-9-enoyl]amino]propanoic acid: Similar structure with an even shorter fatty acid chain.
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]butanoic acid: Similar structure with a different backbone.
Uniqueness
The uniqueness of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid lies in its long-chain unsaturated fatty acid, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H39NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9+/t19-/m0/s1 |
Clé InChI |
MBDKGXAMSZIDKF-YXBWYFRISA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



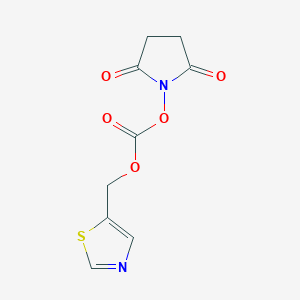
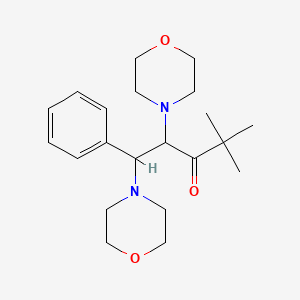
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
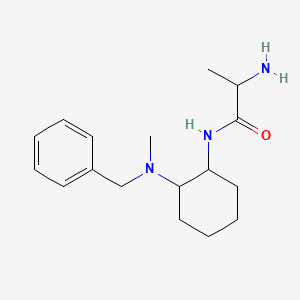

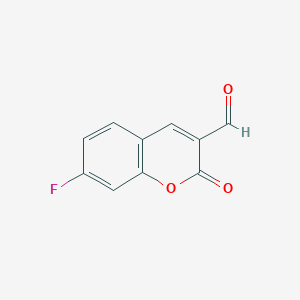
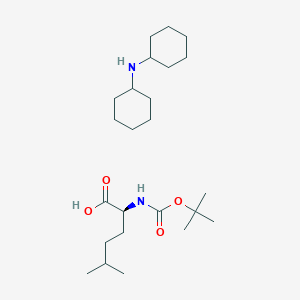
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
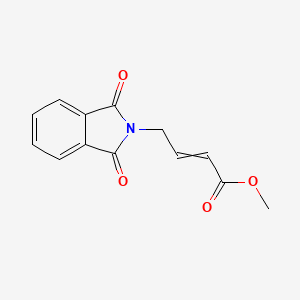
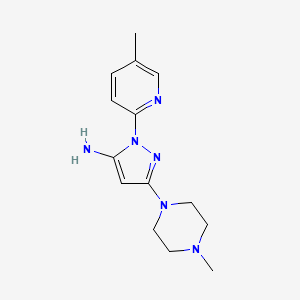
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)
